molecular formula C22H21FN4O6 B2734767 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate CAS No. 1351649-36-9

2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate

Cat. No.: B2734767
CAS No.: 1351649-36-9
M. Wt: 456.43
InChI Key: DDXZWPNFQMNRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole core, a benzyl substituent, and a 2-fluorophenylacetamide group. Its synthesis typically involves coupling reactions between azetidine derivatives and functionalized oxadiazoles under basic conditions (e.g., using cesium carbonate in N,N-dimethylformamide) . Characterization employs spectroscopic methods (¹H NMR, IR, Mass) to confirm structural integrity . The oxalate salt form enhances solubility and stability, making it suitable for pharmacological studies. The 1,2,4-oxadiazole moiety is critical for bioactivity, as it mimics peptide bonds and interacts with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(2-fluorophenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2.C2H2O4/c21-16-8-4-5-9-17(16)22-19(26)13-25-11-15(12-25)20-23-18(24-27-20)10-14-6-2-1-3-7-14;3-1(4)2(5)6/h1-9,15H,10-13H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXZWPNFQMNRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC=C2F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-fluorophenyl)acetamide oxalate is a synthetic derivative that incorporates both azetidine and oxadiazole moieties. These structural components are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

C20H19FN4O3C2H2O4\text{C}_{20}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}\cdot \text{C}_{2}\text{H}_{2}\text{O}_{4}

Key Features:

  • Oxadiazole Ring : Known for its ability to interact with various biological targets.
  • Azetidine Unit : Provides unique steric and electronic properties that may enhance biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

1. Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess potent antimicrobial properties. For instance, compounds incorporating the oxadiazole ring have been evaluated for their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Properties
The oxadiazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress.

3. Anti-inflammatory Effects
Some studies suggest that oxadiazole-based compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Antimicrobial Evaluation
A study evaluated a series of 1,3,4-oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a benzyl substitution exhibited higher antibacterial activity compared to their unsubstituted counterparts.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AE. coli20
Compound BS. aureus25
Compound CP. aeruginosa18

Case Study 2: Anticancer Activity
In vitro studies demonstrated that a similar oxadiazole derivative significantly inhibited the proliferation of breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways.

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
Compound D4540

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to disruption in replication and transcription.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage and apoptosis in targeted cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Acetamide Substituents

A closely related compound, 2-(3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide oxalate (PubChem entry), shares the same azetidine-oxadiazole backbone but substitutes the 2-fluorophenyl group with a 5-methylisoxazol-3-yl moiety . Key differences include:

  • Bioactivity : The 2-fluorophenyl group in the target compound may enhance binding to aromatic-rich enzyme pockets (e.g., cyclooxygenases or lipoxygenases), whereas the methylisoxazole variant could favor interactions with polar residues.
  • Solubility : The oxalate salt improves aqueous solubility compared to freebase forms, but the fluorophenyl group’s hydrophobicity may reduce solubility relative to the methylisoxazole derivative.

Anti-Exudative Activity Compared to Triazole and Oxadiazole Derivatives

In anti-exudative assays, acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (dose: 10 mg/kg) showed 40–60% inhibition of inflammation, comparable to diclofenac sodium (8 mg/kg) . The target compound’s 1,2,4-oxadiazole core may offer superior metabolic stability over 1,2,4-triazole analogues due to reduced susceptibility to enzymatic hydrolysis.

Impact of Oxadiazole Isomerism

Compounds with 1,3,4-oxadiazole cores (e.g., 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles) exhibit distinct electronic profiles compared to 1,2,4-oxadiazoles. The 1,2,4-oxadiazole isomer in the target compound provides:

  • Enhanced Dipolar Character : Improves interactions with charged residues in enzyme active sites.
  • Greater Thermal Stability : Observed in differential scanning calorimetry (DSC) studies of related derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.